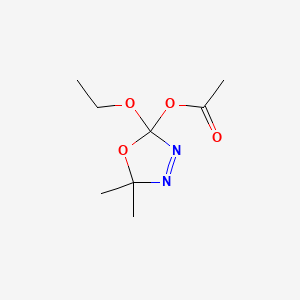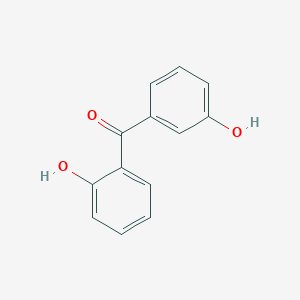
(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone, also known as 2,3’-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3. This compound is a type of benzophenone derivative, characterized by the presence of two hydroxyl groups attached to the phenyl rings. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(3-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the photo-induced rearrangement of 2’-arylisoflavones in ethanol under an argon atmosphere at room temperature . Another method includes the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics and coatings.
Mécanisme D'action
The mechanism of action of (2-Hydroxyphenyl)(3-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular processes and pathways, making it a valuable compound in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but with hydroxyl groups at different positions.
(2-Hydroxyphenyl)phenylmethanone: Lacks the additional hydroxyl group on the second phenyl ring.
Uniqueness
(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific bioactive properties not seen in its analogs.
Propriétés
Numéro CAS |
611-76-7 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,14-15H |
Clé InChI |
OCLYELQBMFRPIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


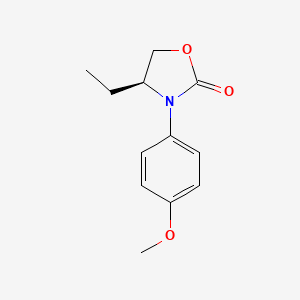

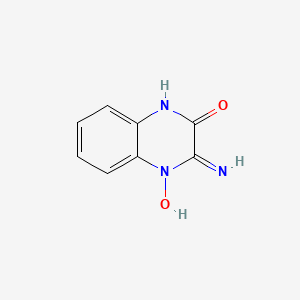
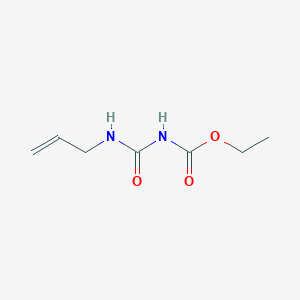
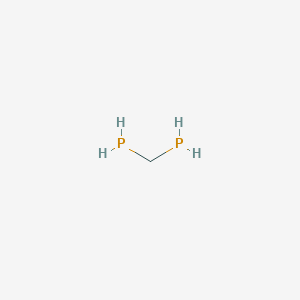
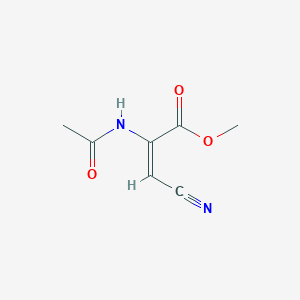
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
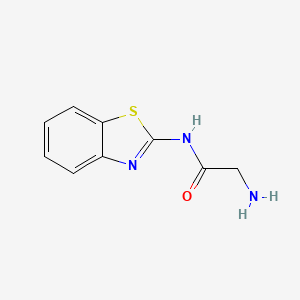




![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
